4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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Description
4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a useful research compound. Its molecular formula is C16H19ClF2O3 and its molecular weight is 332.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications in Organic Chemistry
The chemical derivative 4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone and its related compounds have demonstrated significant utility in organic synthesis. One study showcased the use of 5,5-dimethyl-1,3-dioxan-2-yl in the synthesis of 1,8-dioxo-octahydro-xanthenes, highlighting its role in facilitating efficient, solvent-free synthesis processes with advantages such as good product yields and simple operations (Heravi, 2009). Additionally, these compounds have been used in the development of oligophenylenevinylenes for use in photovoltaic cells, demonstrating their potential in renewable energy applications (Jørgensen & Krebs, 2005).
Catalysis and Ligand Design
The compound and its related structures are valuable in catalysis and ligand design. For instance, studies have described the preparation of phenol-based acyclic ligands with double sets of coordination sites, starting from derivatives like 4-chlorophenol. These ligands can play crucial roles in various chemical reactions and have potential applications in catalysis (Ghaffarinia & Golchoubian, 2005).
Antifungal and Antimicrobial Applications
In the pharmaceutical domain, derivatives of the compound have been explored for their potential in drug synthesis. For instance, studies have detailed the process development of Voriconazole, a broad-spectrum antifungal agent. The synthesis involves key steps where derivatives of chlorophenol, closely related to the compound , play a vital role (Butters et al., 2001). Furthermore, research into 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid derivatives has demonstrated antimicrobial and antifungal activities, underscoring the biomedical significance of these chemical structures (Sayed et al., 2003).
Environmental and Analytical Chemistry
In environmental chemistry, the related compound 4-chlorophenol has been the subject of studies focusing on catalytic ozonation for degradation, signifying the relevance of these compounds in environmental cleanup and analytical chemistry (Qi et al., 2014).
Properties
IUPAC Name |
1-(4-chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-13(19)11(17)7-12(10)18/h6-7,15H,3-5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOKSVIFWFHANM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2F)Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646077 |
Source
|
Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-41-0 |
Source
|
Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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